3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide
CAS No.:
Cat. No.: VC15703339
Molecular Formula: C12H9N3O4
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3O4 |
|---|---|
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | 3-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C12H9N3O4/c13-12(16)8-2-1-3-9(6-8)14-7-10-4-5-11(19-10)15(17)18/h1-7H,(H2,13,16) |
| Standard InChI Key | WEWNWZLTYYBZTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Introduction
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. It features a nitro-substituted furyl group, which contributes to its potential biological activity. This compound is noted for its structural complexity and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis Steps:
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Preparation of Starting Materials: Obtain 5-nitro-2-furaldehyde and the appropriate amine or amide.
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Condensation Reaction: Combine the starting materials in a suitable solvent under acidic conditions to form the desired compound.
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Purification: Use techniques such as recrystallization or chromatography to purify the product.
Chemical Reactions:
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Hydrolysis: The compound may undergo hydrolysis under basic conditions, breaking the imine bond.
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Reduction: The nitro group can be reduced to an amine under appropriate conditions.
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Complexation: It can form complexes with metals due to its nitrogen and oxygen atoms.
Potential Applications:
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Antimicrobial Agents: Its unique structure may enhance its binding affinity to various proteins, making it a candidate for further pharmacological exploration.
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Anticancer Research: The compound's ability to interact with biological targets could lead to new therapeutic pathways.
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Pharmaceutical Development: It serves as a model for developing therapeutic agents with diverse biological activities.
Comparative Analysis with Similar Compounds
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide shares structural similarities with several other compounds that also feature nitro or furan groups. Here is a comparative analysis:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Nitro-2-thiophenecarboxaldehyde | Contains a thiophene ring instead of furan; used in similar reactions | Thiophene ring instead of furan |
| 4-Nitrophenylacetone | Exhibits similar nitro group reactivity; used in organic synthesis | Nitro group reactivity |
| 5-Nitrofuran-2-carboxylic acid | Shares the furan moiety; investigated for biological activities | Furan moiety |
Research Findings and Future Directions
Studies have shown that similar compounds can exhibit significant inhibitory effects on histone deacetylases, suggesting a potential pathway for therapeutic action. Molecular docking studies can provide insights into the binding affinity and mode of action of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide, potentially leading to the discovery of new therapeutic pathways.
Future Research Directions:
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In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in biological systems.
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Mechanism of Action: Investigating the detailed mechanism of action to understand how it interacts with biological targets.
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Structural Modifications: Exploring structural modifications to enhance its biological activity and pharmacokinetic properties.
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